molecular formula C12H14N2O6S B415172 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid CAS No. 356522-47-9

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid

Cat. No.: B415172
CAS No.: 356522-47-9
M. Wt: 314.32g/mol
InChI Key: CHGFLZJPAZABLC-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H14N2O6S It is characterized by the presence of a piperidine ring substituted with a 3-nitrophenylsulfonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid typically involves the reaction of piperidine with pyridinium m-nitrobenzenesulfonate. The reaction conditions include the use of solvents such as ethanol and maintaining the reaction temperature at around 124°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction and various catalysts for substitution reactions.

Scientific Research Applications

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The sulfonyl group may also play a role in the compound’s activity by facilitating interactions with proteins and enzymes .

Comparison with Similar Compounds

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid can be compared with similar compounds such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c15-12(16)11-6-1-2-7-13(11)21(19,20)10-5-3-4-9(8-10)14(17)18/h3-5,8,11H,1-2,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGFLZJPAZABLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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